N-(4-chloro-3-nitrophenyl)octadecanamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)octadecanamide is an organic compound with a complex structure that includes a long aliphatic chain and a substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)octadecanamide typically involves the reaction of 4-chloro-3-nitroaniline with octadecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)octadecanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: N-(4-chloro-3-aminophenyl)octadecanamide.
Substitution: N-(4-substituted-3-nitrophenyl)octadecanamide.
Hydrolysis: Octadecanoic acid and 4-chloro-3-nitroaniline.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)octadecanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs to specific tissues.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)octadecanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The nitro and chloro substituents on the aromatic ring may also participate in specific binding interactions with target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-nitrophenyl)octadecanamide
- N-(4-nitrophenyl)octadecanamide
- N-(4-chloro-3-aminophenyl)octadecanamide
Uniqueness
N-(4-chloro-3-nitrophenyl)octadecanamide is unique due to the presence of both chloro and nitro substituents on the aromatic ring, which confer distinct chemical reactivity and potential biological activity. The long aliphatic chain also contributes to its amphiphilic properties, making it suitable for applications involving interactions with lipid membranes.
Properties
CAS No. |
143218-50-2 |
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Molecular Formula |
C24H39ClN2O3 |
Molecular Weight |
439.0 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)octadecanamide |
InChI |
InChI=1S/C24H39ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)26-21-18-19-22(25)23(20-21)27(29)30/h18-20H,2-17H2,1H3,(H,26,28) |
InChI Key |
IQXXHRLYVWKNRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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